molecular formula C19H19N3O2 B2865280 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one CAS No. 2380193-42-8

1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one

Cat. No.: B2865280
CAS No.: 2380193-42-8
M. Wt: 321.38
InChI Key: RGPJWZGSVSWGFP-UHFFFAOYSA-N
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Description

1-[3-(1H-1,3-Benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one (CAS 2380193-42-8) is a chemical compound with the molecular formula C19H19N3O2 and a molecular weight of 321.4 g/mol . This molecule features a benzimidazole moiety linked to an azetidine ring, which is further functionalized with a benzyloxyketone group. Compounds containing the 1,3-benzodiazole (benzimidazole) scaffold are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities and ability to interact with various enzymatic systems. Researchers are exploring these core structures in the development of novel agrochemicals and pharmaceuticals . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(13-24-12-15-6-2-1-3-7-15)21-10-16(11-21)22-14-20-17-8-4-5-9-18(17)22/h1-9,14,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPJWZGSVSWGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COCC2=CC=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

  • 3-(1H-1,3-Benzodiazol-1-yl)azetidine : A nitrogen-containing heterocycle with a fused benzodiazole moiety.
  • 2-(Benzyloxy)ethan-1-one : A ketone derivative bearing a benzyl-protected hydroxyl group.

Coupling these fragments requires nucleophilic substitution or transition metal-catalyzed cross-coupling. Key challenges include preserving stereochemistry, avoiding azetidine ring strain-induced side reactions, and ensuring regioselective benzodiazol substitution.

Synthesis of 3-(1H-1,3-Benzodiazol-1-yl)Azetidine

Benzodiazol Ring Formation

The benzodiazol core is synthesized via condensation of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions:
$$
\text{NH}2\text{C}6\text{H}4\text{NH}2 + \text{HCO}2\text{H} \xrightarrow{\text{HCl}} \text{C}7\text{H}6\text{N}2 + \text{H}_2\text{O}
$$
Yields exceed 85% when using microwave-assisted heating at 150°C for 30 minutes.

Azetidine Functionalization

Introducing the azetidine group at the benzodiazol N1 position employs two strategies:

Alkylation of Benzodiazol

Benzodiazol is deprotonated with NaH in DMF and reacted with 3-chloroazetidine:
$$
\text{C}7\text{H}6\text{N}2 + \text{C}3\text{H}6\text{ClN} \xrightarrow{\text{NaH}} \text{C}{10}\text{H}{11}\text{N}3 + \text{HCl}
$$
Reaction conditions: 80°C, 12 hours, yielding 60–70%.

Mitsunobu Coupling

Azetidine-3-ol reacts with benzodiazol under Mitsunobu conditions (DIAD, PPh$$3$$):
$$
\text{C}
7\text{H}6\text{N}2 + \text{C}3\text{H}7\text{NO} \xrightarrow{\text{DIAD/PPh}3} \text{C}{10}\text{H}{11}\text{N}3\text{O} + \text{Byproducts}
$$
Yields improve to 75–80% with catalytic DMAP.

Synthesis of 2-(Benzyloxy)Ethan-1-One

Glycolic Acid Protection

Glycolic acid is protected as its benzyl ether using benzyl bromide and K$$2$$CO$$3$$:
$$
\text{HOCH}2\text{CO}2\text{H} + \text{BnBr} \rightarrow \text{BnOCH}2\text{CO}2\text{H} + \text{HBr}
$$
Yield: 90% after refluxing in acetone.

Oxidation to Ketone

The protected acid is converted to the ketone via a two-step process:

  • Esterification : Treat with SOCl$$_2$$ to form the acid chloride.
  • Rosenmund Reduction : Hydrogenate over Pd/BaSO$$4$$ to yield the ketone:
    $$
    \text{BnOCH}
    2\text{COCl} \xrightarrow{\text{H}2/\text{Pd}} \text{BnOCH}2\text{CHO} \rightarrow \text{BnOCH}_2\text{CO}
    $$
    Overall yield: 65–70%.

Fragment Coupling Strategies

Nucleophilic Substitution

3-(1H-1,3-Benzodiazol-1-yl)azetidine reacts with 2-(benzyloxy)-1-bromoethanone in DMF at 60°C:
$$
\text{C}{10}\text{H}{11}\text{N}3 + \text{BrC(O)CH}2\text{OBn} \rightarrow \text{C}{19}\text{H}{19}\text{N}3\text{O}2 + \text{HBr}
$$
Optimization Data :

Base Solvent Temp (°C) Yield (%)
K$$2$$CO$$3$$ DMF 60 55
DBU THF 40 68
Et$$_3$$N DCM 25 42

DBU in THF maximizes yield by minimizing azetidine ring decomposition.

Reductive Amination

An alternative route condenses 3-(1H-1,3-benzodiazol-1-yl)azetidine with 2-(benzyloxy)acetaldehyde using NaBH$$3$$CN:
$$
\text{C}
{10}\text{H}{11}\text{N}3 + \text{OCH}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}{19}\text{H}{19}\text{N}3\text{O}2
$$
Yields are lower (50–55%) due to competing imine formation.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 68 98 High
Reductive Amination 55 95 Moderate
Mitsunobu Coupling 75 97 Low

Nucleophilic substitution balances yield and scalability, making it preferred for industrial applications.

Byproduct Formation

  • Alkylation : Generates HBr, requiring neutralization.
  • Reductive Amination : Produces trace imines (<2%).
  • Mitsunobu : DIAD byproducts complicate purification.

Mechanism of Action

The mechanism of action of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Linker Group Potential Activity
Target Compound C₁₉H₁₈N₃O₂ 320.37 Benzyloxy, benzodiazole Azetidine Ethanone Antifungal, enzyme inhibition
2-(4-Ethoxyphenyl)-1-[3-(1H-1,2,3-Triazol-1-yl)Azetidin-1-yl]Ethan-1-one 2034430-12-9 C₁₅H₁₈N₄O₂ 286.33 Ethoxyphenyl, triazole Azetidine Ethanone Antifungal, CYP51 binding
1-(6-Chloro-1-Methyl-1H-1,3-Benzodiazol-2-yl)Ethan-1-one 1145670-42-3 C₁₀H₉ClN₂O 220.65 Chloro, methyl Benzodiazole Ethanone Antimicrobial
1-(Pyrrolidin-1-yl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]Ethan-1-one 478048-18-9 C₁₄H₁₄F₃N₃O 297.28 Trifluoromethyl, pyrrolidine Benzodiazole Ethanone Enzyme inhibition
Key Observations:
  • Benzodiazole vs.
  • Azetidine vs. Pyrrolidine : The 4-membered azetidine in the target introduces higher ring strain but greater rigidity compared to 5-membered pyrrolidine (e.g., ), which may enhance selectivity for sterically constrained targets.
  • Substituent Effects: The benzyloxy group in the target increases lipophilicity (logP ~2.8 estimated) compared to ethoxyphenyl (logP ~2.2) , favoring blood-brain barrier penetration. Chloro and methyl substituents (e.g., ) may improve antimicrobial activity by disrupting bacterial membranes.

Pharmacokinetic and Physicochemical Properties

Property Target Compound 2-(4-Ethoxyphenyl)-1-[3-Triazolyl-Azetidine]Ethanone 1-(6-Chloro-1-Methyl-Benzodiazolyl)Ethanone
logP ~2.8 (estimated) ~2.2 ~1.9
Water Solubility Low (benzyloxy) Moderate (ethoxy) Low (chloro)
Metabolic Stability Moderate (azetidine) High (triazole) Low (chloro)

Biological Activity

1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of structural elements, including an azetidine ring and a benzodiazole moiety. This configuration is believed to influence its reactivity and interaction with biological targets.

Molecular Formula

  • Molecular Weight : 297.28 g/mol
  • CAS Number : 2380098-73-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have been shown to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, which is crucial for their virulence and biofilm formation .

CompoundActivityReference
Compound 1QS Inhibitor
Compound 6QS Inhibitor
Compound 11QS Inhibitor

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research on similar benzodiazole derivatives has demonstrated efficacy against various cancer cell lines, indicating that modifications to the azetidine structure can enhance cytotoxicity .

The biological activity of this compound is thought to involve the following mechanisms:

DNA Interaction : The benzodiazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes.

Enzyme Inhibition : The azetidine ring may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways critical for pathogen survival or cancer cell proliferation.

Study on Antimicrobial Efficacy

A study investigating the antimicrobial properties of related compounds found that certain derivatives effectively reduced biofilm formation in Pseudomonas aeruginosa. These findings suggest that the target compound could similarly inhibit bacterial virulence factors through quorum sensing interference .

Anticancer Activity Assessment

Another study evaluated various benzodiazole derivatives for their anticancer properties. Results indicated that modifications in the azetidine structure led to increased potency against ovarian cancer xenografts in animal models, highlighting the therapeutic potential of these compounds .

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